(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid
CAS No.:
Cat. No.: VC15929148
Molecular Formula: C9H12BF2N3O2
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BF2N3O2 |
|---|---|
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | [2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl]boronic acid |
| Standard InChI | InChI=1S/C9H12BF2N3O2/c11-9(12)1-3-15(4-2-9)8-13-5-7(6-14-8)10(16)17/h5-6,16-17H,1-4H2 |
| Standard InChI Key | JNZKLRAPVLOTCM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=C(N=C1)N2CCC(CC2)(F)F)(O)O |
Introduction
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant attention in medicinal chemistry due to its potential applications in drug development. This compound features a pyrimidine ring substituted with a difluoropiperidine moiety, which may contribute to its biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Synthesis
The synthesis of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves several steps, including the formation of the pyrimidine ring and its substitution with the difluoropiperidine moiety. The reactions often require controlled conditions, such as temperature and pH adjustments, to ensure high yields and purity of the final product. Techniques like chromatography are commonly used for purification.
Biological Activity and Potential Applications
Research indicates that compounds like (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid may inhibit specific pathways involved in cell proliferation or survival, particularly in cancer cells. The difluoropiperidine moiety may enhance binding affinity and selectivity towards specific biological targets such as enzymes or receptors.
Chemical Reactions and Mechanism of Action
The boronic acid group in (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid is reactive and can participate in various chemical reactions typical of boronic acids. The reactivity is influenced by factors such as pH and the presence of other functional groups within the molecule. Optimizing these conditions is crucial for achieving desired reaction outcomes.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume